MAO-B Inhibition: 25-Fold Lower Potency but Defined Selectivity Profile vs. 7-Methoxy Analog
3-Chloro-7-methoxy-1H-quinoxalin-2-one inhibits human MAO-B with an IC50 of 17,000 nM and shows selectivity over MAO-A (IC50 > 100,000 nM, SI > 5.88) [1]. In contrast, 7-methoxyquinoxalin-2-one (lacking the 3-chloro group) exhibits 25-fold greater potency against MAO-B (IC50 = 666 nM) but selectivity data are not reported [2]. The clinically used MAO-B inhibitor selegiline achieves an IC50 of 51 nM with 450-fold selectivity . While less potent, the target compound offers a distinct selectivity profile and a different chemical scaffold for SAR exploration.
| Evidence Dimension | MAO-B inhibition potency and selectivity |
|---|---|
| Target Compound Data | IC50 = 17,000 nM; MAO-A IC50 > 100,000 nM; SI > 5.88 |
| Comparator Or Baseline | 7-methoxyquinoxalin-2-one: IC50 = 666 nM (MAO-B); Selegiline: IC50 = 51 nM (MAO-B), SI = 450 |
| Quantified Difference | Target is 25-fold less potent than 7-methoxy analog; 333-fold less potent than selegiline but with defined selectivity |
| Conditions | Human membrane-bound MAO-B expressed in insect cell membranes; kynuramine to 4-hydroxyquinoline conversion assay |
Why This Matters
The defined MAO-B selectivity and distinct substitution pattern make this compound valuable for SAR studies where moderate potency and scaffold diversity are desired over maximal inhibition.
- [1] BindingDB. (n.d.). BDBM50450820 (CHEMBL4210376): Affinity Data for 3-chloro-7-methoxy-1H-quinoxalin-2-one. View Source
- [2] BindingDB. (n.d.). BDBM50401986 (CHEMBL2203918): Affinity Data for 7-methoxyquinoxalin-2(1H)-one. View Source
